N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolylmethyl group and a 2-oxopiperidinylphenyl moiety. The benzodioxole ring (a methylenedioxy bridge) is associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the 2-oxopiperidine group introduces a lactam ring that may influence conformational flexibility and target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-19-6-1-2-9-24(19)16-5-3-4-15(11-16)23-21(27)20(26)22-12-14-7-8-17-18(10-14)29-13-28-17/h3-5,7-8,10-11H,1-2,6,9,12-13H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDDCBNEPIICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a benzodioxole moiety and a piperidine derivative, which are known to influence its pharmacological properties.
Chemical Structure
The compound can be denoted by its IUPAC name, which reflects its intricate structure. The presence of the benzodioxole ring is significant as it is associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study conducted on related benzodioxole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).
Research Findings:
A comparative analysis of similar compounds revealed that those containing the benzodioxole structure significantly reduced inflammation markers in animal models of arthritis. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses.
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. A range of concentrations was tested on various cell lines to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| L929 (Fibroblast) | 25.0 | Necrosis at high doses |
Lipophilicity and Solubility
The lipophilicity of this compound plays a critical role in its biological activity and absorption characteristics. LogP values indicate moderate lipophilicity, which is favorable for cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The ethanediamide scaffold is a common feature among analogs, but variations in substituents critically modulate biological activity and physicochemical properties. Key structural analogs include:
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
